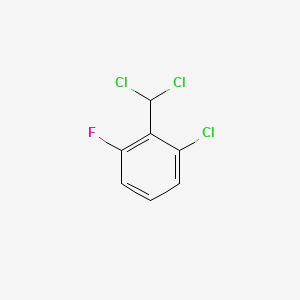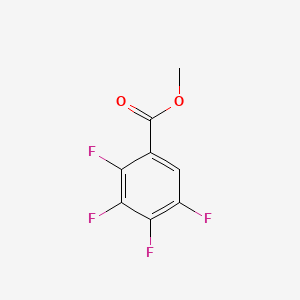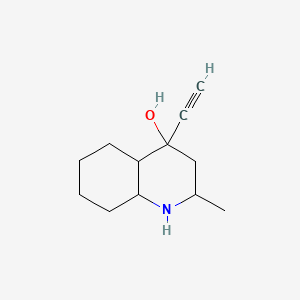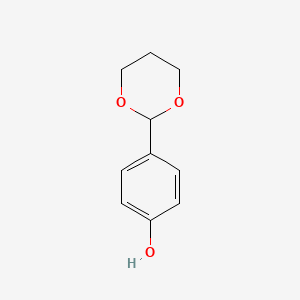
5-(2-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(2-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione is a 1,3-diketone . It has a molecular formula of C13H11F3O2 and a molecular weight of 256.222 .
Synthesis Analysis
A simple synthesis of 5-trifluoromethyl)cyclohexane-1,2,3-trione is demonstrated in one step, by reacting 5-(trifluoromethyl)cyclohexane-1,3-dione with cerium (IV) ammonium nitrate .Molecular Structure Analysis
The molecular structure of 5-(2-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione consists of a cyclohexane ring with two carbonyl groups at the 1 and 3 positions, and a 2-(trifluoromethyl)phenyl group at the 5 position . The InChI string isInChI=1S/C13H11F3O2/c14-13(15,16)10-3-1-2-8(4-10)9-5-11(17)7-12(18)6-9/h1-4,9H,5-7H2 . Chemical Reactions Analysis
The reaction of 5-phenyl-1,3-cyclohexanedione with N-substituted isatins in pyrindine has been investigated . More research is needed to fully understand the chemical reactions involving 5-(2-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione.Physical And Chemical Properties Analysis
The compound has a density of 1.299g/cm3 . Its boiling point is 355.6ºC at 760 mmHg . The exact mass and monoisotopic mass are 256.07111408 g/mol . The topological polar surface area is 34.1 Ų . It has a rotatable bond count of 1 .Scientific Research Applications
Pharmaceutical Applications
The trifluoromethyl group, which is present in “5-(2-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione”, is utilized as a bioisostere for chlorine, methyl, or nitro groups in the development of new medications . The inclusion of the CF3 group in an organic compound can significantly alter a plethora of physiochemical characteristics, leading to improved effectiveness, specificity, ability to dissolve in fats, ability to be absorbed by the body, resistance to metabolism, electrical charge, ability to pass through membranes, polarity, and durability of C–F bond compared to C–H bond .
Synthesis of FDA-Approved Drugs
The trifluoromethyl (TFM, -CF3)-group-containing FDA-approved drugs for the last 20 years have been summarized . This includes CF3-incorporated potential drug molecules, their syntheses, and uses for various diseases and disorders .
Asymmetric Reduction
Asymmetric reduction is a direct and vital approach to acquiring enantiomerically enriched alcohols in chemical catalysis or biocatalysis . Optically active isomer of 3,5-bis(trifluoromethyl)phenyl ethanol (3,5-BTPE) has been exhibited to be versatile in pharmaceutical synthesis .
Treatment of Glaucoma
Its IUPAC name is propan-2-yl (Z)-7-[(1R, 2R, 3R, 5S)-3,5-dihydroxy-2-[(E, 3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate . Travoprost, a PGF2α analogue, is a potent prostaglandin F receptor agonist. In 2001, it was authorized for the treatment of glaucoma in adults .
Synthesis of NK1 Antagonists
®-[3,5-bis(trifluoromethyl)phenyl]ethanol (®-3,5-BTPE) is used for compounding the NK1 antagonists .
Lipid-Lowering Agent
(S)-3,5-BTPE is a crucial intermediate of lipid-lowering agent .
properties
IUPAC Name |
5-[2-(trifluoromethyl)phenyl]cyclohexane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3O2/c14-13(15,16)12-4-2-1-3-11(12)8-5-9(17)7-10(18)6-8/h1-4,8H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXUINZCBBZSLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345916 |
Source


|
| Record name | 5-[2-(trifluoromethyl)phenyl]cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione | |
CAS RN |
55579-73-2 |
Source


|
| Record name | 5-[2-(Trifluoromethyl)phenyl]-1,3-cyclohexanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55579-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[2-(trifluoromethyl)phenyl]cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

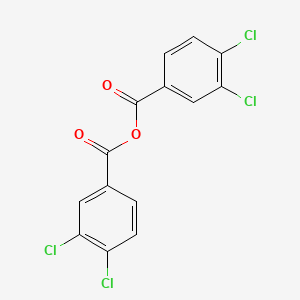
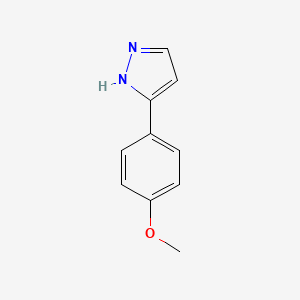

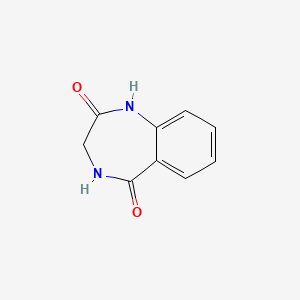

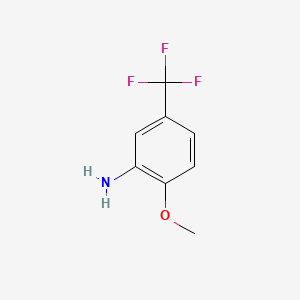
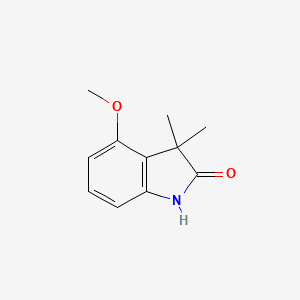
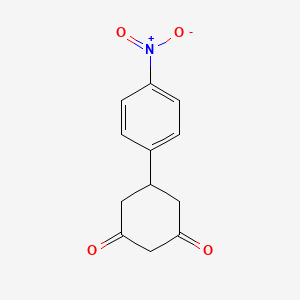
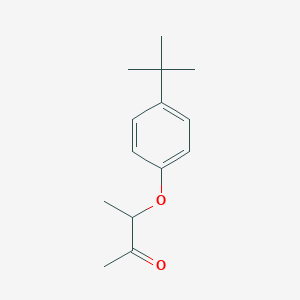
![3-[(4-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B1297681.png)
